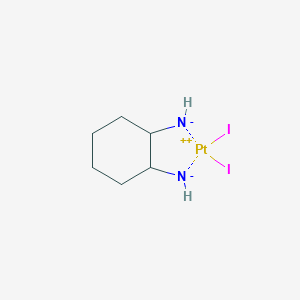

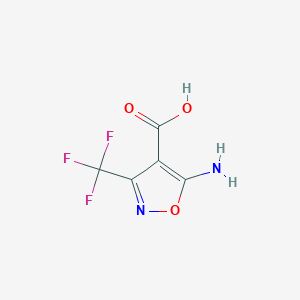

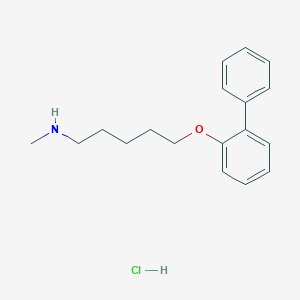

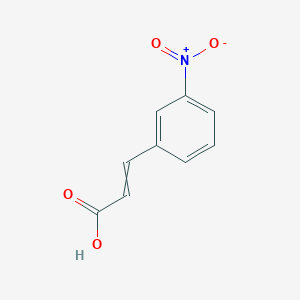

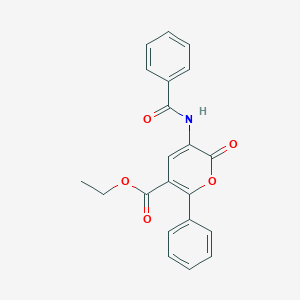

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is related to the 2H-pyran-2-one family, which is known for its diverse reactivity and usefulness in organic synthesis.

Synthesis Analysis

The synthesis of related 2H-pyran-2-one compounds has been explored through the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, leading to compounds like ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate . Additionally, the Diels–Alder reaction has been employed to synthesize trifluoromethyl-containing aromatic compounds using ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate, demonstrating the versatility of this compound class in constructing complex aromatic structures .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic methods and X-ray crystallography. For instance, the molecular structure of a pyrazole derivative was determined by single-crystal X-ray diffraction, and its geometry was further analyzed using density functional theory (DFT) calculations . These studies provide insights into the conformational flexibility and electronic properties of such compounds.

Chemical Reactions Analysis

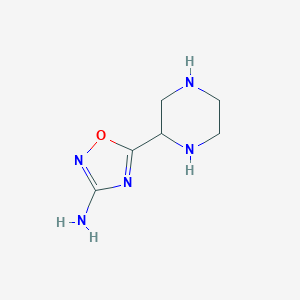

The reactivity of ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate derivatives has been explored in various chemical reactions. The Diels–Alder reaction, in particular, has been used to create trifluoromethyl-containing derivatives of 3-aminobenzoic acid, showcasing the compound's utility in synthesizing biologically relevant structures . Other reactions, such as cyclocondensation, have been employed to selectively synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectroscopic methods, crystallography, and computational studies. These analyses reveal important aspects such as hydrogen bonding, (\pi)-(\pi) stacking interactions, and molecular electrostatic potential, which are crucial for understanding the stability and reactivity of these molecules . Additionally, the fluorescence and thermal properties of these compounds have been investigated, indicating potential applications in materials science .

Applications De Recherche Scientifique

Interaction with Biological Macromolecules

Research on the interaction of potential carcinogens with biological macromolecules highlights the significance of studying chemical compounds like Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate. For instance, the photo-oxidation and crosslinking of photo-sensitive elastomers, facilitated by various chromophoric groups, could be relevant to understanding the compound's interaction with light and potential biological applications (Bousquet & Fouassier, 1987).

Anti-carcinogenic Potential

Studies on the anti-carcinogenic effects of certain compounds, such as cinnamic acid derivatives, underscore the importance of evaluating Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate for similar properties. Cinnamic acid derivatives have been identified for their anticancer potentials, which remained underutilized for decades despite a rich medicinal tradition (De, Baltas, & Bedos-Belval, 2011).

Antioxidant Activities

The antioxidant properties of chromones, compounds closely related to the chemical class of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate, highlight the potential of such molecules in neutralizing active oxygen and inhibiting free radical processes that lead to cell impairment and diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Chemical Recycling

The chemical recycling of polymers, such as poly(ethylene terephthalate), suggests a potential application for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate in material science, especially in the development of sustainable materials and processes (Karayannidis & Achilias, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 5-benzamido-6-oxo-2-phenylpyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-2-26-20(24)16-13-17(22-19(23)15-11-7-4-8-12-15)21(25)27-18(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSNPYGLRSSRSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377051 |

Source

|

| Record name | Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |

CAS RN |

127143-18-4 |

Source

|

| Record name | Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.